(Bromomethyl)methyldichlorosilane

Description

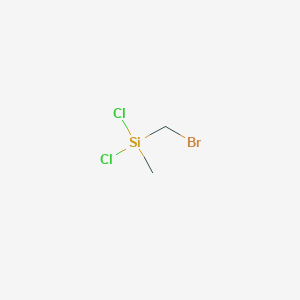

(Bromomethyl)methyldichlorosilane (chemical formula: CH₃SiCl₂(CH₂Br)) is an organosilicon compound characterized by a silicon atom bonded to two chlorine atoms, one methyl group, and a bromomethyl substituent. This structure places it within the broader family of dichlorosilanes, which are pivotal in synthesizing silicones, hybrid polymers, and functional materials. The bromine atom in the bromomethyl group introduces distinct reactivity compared to analogous chlorinated or fluorinated derivatives, particularly in nucleophilic substitution or crosslinking reactions.

Properties

CAS No. |

16532-03-9 |

|---|---|

Molecular Formula |

C2H5BrCl2Si |

Molecular Weight |

207.95 g/mol |

IUPAC Name |

bromomethyl-dichloro-methylsilane |

InChI |

InChI=1S/C2H5BrCl2Si/c1-6(4,5)2-3/h2H2,1H3 |

InChI Key |

YGVZXZYIKIYSDZ-UHFFFAOYSA-N |

SMILES |

C[Si](CBr)(Cl)Cl |

Canonical SMILES |

C[Si](CBr)(Cl)Cl |

Synonyms |

(Bromomethyl)methyldichlorosilane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and applications of (Bromomethyl)methyldichlorosilane and analogous compounds:

Reactivity and Catalytic Performance

- Hydrosilylation Activity : Methyldichlorosilane demonstrates high catalytic efficiency in platinum-mediated hydrosilylation, achieving >99% yield with 1-hexene under optimized conditions (50–60°C, 3 h) . The bromine substituent in this compound may alter regioselectivity due to its electron-withdrawing nature, though experimental data are lacking.

- Polymer Synthesis : Methyldichlorosilane is copolymerized with diphenyldichlorosilane to form polyhydridosilanes, which spontaneously generate silicon quantum dots at room temperature . The bromine analog could enable brominated silicones with tailored optoelectronic properties.

Industrial and Research Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.